molecular formula C10H8BrNO3 B8532093 5-Bromo-1-(methoxymethyl)indoline-2,3-dione

5-Bromo-1-(methoxymethyl)indoline-2,3-dione

Cat. No. B8532093
M. Wt: 270.08 g/mol
InChI Key: WGKSXXVBWHUQPK-UHFFFAOYSA-N
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Patent
US08084479B2

Procedure details

To a 500 mL round-bottomed flask, was added 5-bromoisatin (5.00 g, 22.1 mmol), formaldehyde dimethyl acetal (111 mL, 22.1 mmol), and boron trifluoride diethyl etherate (16.7 mL, 133 mmol). The resulting mixture was heated at 40° C. TLC (1:1 hexane:EtOAc) showed starting material was consumed. The mixture was then diluted with EtOAc (100 mL) and washed with brine/water (60 mL), brine (60 mL) and brine/bicarbonate (60 mL). The organic layer was dried over sodium sulfate and evaporated to provide an orange solid. The solid was taken up in EtOAc (50 mL) with heating, and hexane (10 mL) was added until the mixture became cloudy. A black precipitate formed immediately that should have been removed. The mixture was heated to reflux and allowed to stand at room temperature and then at −20° C. Orange red crystals were filtered washing with hexane and manually separated from the black precipitate to provide the title compound (2.97 g, 49.7% yield) as a red crystalline solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.29 (s, 3H), 5.08 (s, 2H), 7.19 (d, J=8.22 Hz, 1H), 7.77 (s, 1H), 7.85 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
111 mL
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
49.7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[O:12].[CH3:13][O:14][CH2:15]OC.B(F)(F)F.CCOCC.CCCCCC>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:13][O:14][CH3:15])[C:6](=[O:11])[C:5]2=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
111 mL
Type
reactant
Smiles
COCOC
Name
Quantity
16.7 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The mixture was then diluted with EtOAc (100 mL)
WASH
Type
WASH
Details
washed with brine/water (60 mL), brine (60 mL) and brine/bicarbonate (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide an orange solid
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
A black precipitate formed immediately
CUSTOM
Type
CUSTOM
Details
that should have been removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
at −20° C
FILTRATION
Type
FILTRATION
Details
Orange red crystals were filtered
WASH
Type
WASH
Details
washing with hexane
CUSTOM
Type
CUSTOM
Details
manually separated from the black precipitate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(C(N(C2=CC1)COC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: PERCENTYIELD 49.7%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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